Ethyl 4-bromo-2-fluorobenzoylformate
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Description
Ethyl 4-bromo-2-fluorobenzoylformate is an organic compound . It has a molecular formula of C10H8BrFO3 and a molecular weight of 275.07 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-2-fluorobenzoylformate consists of a benzene ring substituted with bromo and fluoro groups, and an ester group .Scientific Research Applications
Use in Synthesis of Biaryl Intermediates
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl 4-bromo-2-fluorobenzoylformate may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
- Methods of Application: While the exact methods and parameters are not specified, palladium-mediated coupling reactions typically involve the use of a palladium catalyst, a base, and a solvent under heating .
- Results or Outcomes: The outcome of this reaction would be the formation of biaryl intermediates, which are important structures in many organic compounds .
Use in Photoactive Materials
- Scientific Field: Material Science
- Application Summary: A similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized and characterized as a photoactive material .
- Methods of Application: The synthesis involves the reaction of the starting materials under specific conditions to form the desired product. The product is then characterized using various techniques .
- Results or Outcomes: The synthesized compound was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
properties
IUPAC Name |
ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGEPVEYOTFQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641284 |
Source
|
Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-fluorobenzoylformate | |
CAS RN |
668970-56-7 |
Source
|
Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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